molecular formula C7H9Cl2N5 B13609984 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride

Cat. No.: B13609984
M. Wt: 234.08 g/mol
InChI Key: JRFGCUWUNXQDCL-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring fused with a pyrimidine ring, making it a versatile molecule in various chemical and biological applications. This compound is known for its potential in medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride typically involves the reaction of pyrazole derivatives with pyrimidine precursors. One common method includes the condensation of 5-amino-pyrazoles with pyrimidine aldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride stands out due to its dual functionality, combining the properties of both pyrazole and pyrimidine rings. This unique structure enhances its versatility and efficacy in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H9Cl2N5

Molecular Weight

234.08 g/mol

IUPAC Name

5-(1H-pyrazol-4-yl)pyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C7H7N5.2ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;;/h1-4H,(H,11,12)(H2,8,9,10);2*1H

InChI Key

JRFGCUWUNXQDCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C2=CN=C(N=C2)N.Cl.Cl

Origin of Product

United States

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